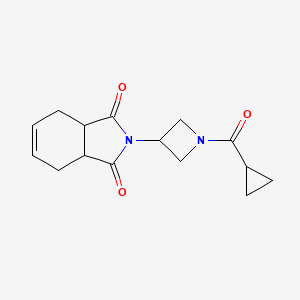![molecular formula C18H21N3O4S B6543160 2-[4-(4-acetamido-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide CAS No. 1060247-18-8](/img/structure/B6543160.png)
2-[4-(4-acetamido-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-acetamido-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes an acetamido group, a methylbenzenesulfonamido group, and a phenyl ring. It is often used in various fields such as chemistry, biology, and medicine due to its specific properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-acetamido-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acylation of 4-amino-2-methylbenzenesulfonamide with acetic anhydride to form 4-acetamido-2-methylbenzenesulfonamide. This intermediate is then reacted with 4-nitrophenylacetic acid under specific conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-acetamido-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amino derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(4-acetamido-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(4-acetamido-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. It may also interact with cellular pathways, modulating processes such as inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-acetamido-2-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide
- 4-acetamido-2-methylbenzenesulfonamide
Uniqueness
Compared to similar compounds, 2-[4-(4-acetamido-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it particularly valuable in research and industrial applications.
Properties
IUPAC Name |
2-[4-[(4-acetamido-2-methylphenyl)sulfonylamino]phenyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12-10-16(20-13(2)22)8-9-17(12)26(24,25)21-15-6-4-14(5-7-15)11-18(23)19-3/h4-10,21H,11H2,1-3H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPJRJXRURQILX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543079.png)
![2-[4-(2,4-difluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543086.png)
![2-[4-(5-methylthiophene-2-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543090.png)
![2-(4-cyclohexanesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543096.png)
![2-[4-(naphthalene-1-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543103.png)
![2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543108.png)
![2-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543114.png)
![2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543119.png)
![2-{4-[(2-chlorophenyl)methanesulfonamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543129.png)

![2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-methylacetamide](/img/structure/B6543142.png)
![2-[4-(2-methoxy-5-methylbenzenesulfonamido)phenyl]-N-methylacetamide](/img/structure/B6543146.png)
![2-[4-(4-fluoro-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide](/img/structure/B6543154.png)
![2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-methylacetamide](/img/structure/B6543174.png)
